N4-(2-aminoethyl)-N6,N6-dimethylpyrimidine-4,6-diamine
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Overview
Description
N4-(2-aminoethyl)-N6,N6-dimethylpyrimidine-4,6-diamine is a chemical compound with a pyrimidine core structure This compound is characterized by the presence of an aminoethyl group at the N4 position and two methyl groups at the N6 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-aminoethyl)-N6,N6-dimethylpyrimidine-4,6-diamine typically involves the reaction of pyrimidine derivatives with appropriate amine reagents. One common method includes the condensation reaction of pyrimidine-4,6-diamine with 2-aminoethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N4-(2-aminoethyl)-N6,N6-dimethylpyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The amino and methyl groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the amino or methyl positions.
Scientific Research Applications
N4-(2-aminoethyl)-N6,N6-dimethylpyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism by which N4-(2-aminoethyl)-N6,N6-dimethylpyrimidine-4,6-diamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tris(2-aminoethyl)amine: A compound with a similar aminoethyl group but different core structure.
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Another compound with an aminoethyl group, used in different applications.
Uniqueness
N4-(2-aminoethyl)-N6,N6-dimethylpyrimidine-4,6-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C8H15N5 |
---|---|
Molecular Weight |
181.24 g/mol |
IUPAC Name |
6-N-(2-aminoethyl)-4-N,4-N-dimethylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C8H15N5/c1-13(2)8-5-7(10-4-3-9)11-6-12-8/h5-6H,3-4,9H2,1-2H3,(H,10,11,12) |
InChI Key |
DPXVQEOWFOQARI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)NCCN |
Origin of Product |
United States |
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